molecular formula C11H15BFNO3 B1388215 (3-(Diethylcarbamoyl)-5-fluorophenyl)boronic acid CAS No. 871332-64-8

(3-(Diethylcarbamoyl)-5-fluorophenyl)boronic acid

Cat. No. B1388215
CAS RN: 871332-64-8
M. Wt: 239.05 g/mol
InChI Key: PWFQDNPXVAYCOK-UHFFFAOYSA-N
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Description

“(3-(Diethylcarbamoyl)-5-fluorophenyl)boronic acid” is a type of organoboron compound . It is a boronic acid derivative, which are known for their utility in various applications, including transition metal-catalyzed transformations .


Synthesis Analysis

The synthesis of boronic acids like “(3-(Diethylcarbamoyl)-5-fluorophenyl)boronic acid” often involves the use of transition metal-catalyzed reactions . For example, the Suzuki–Miyaura coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .


Molecular Structure Analysis

Boronic acids, including “(3-(Diethylcarbamoyl)-5-fluorophenyl)boronic acid”, have the ability to form reversible covalent bonds with diols and strong Lewis bases . This property is crucial for their various applications .


Chemical Reactions Analysis

Boronic acids are recognized for their utility as reagents in transition metal-catalyzed transformations . They can be used as reaction catalysts . The Suzuki–Miyaura coupling reaction is one of the most common reactions involving boronic acids .


Physical And Chemical Properties Analysis

Boronic acids, including “(3-(Diethylcarbamoyl)-5-fluorophenyl)boronic acid”, are generally stable, readily prepared, and environmentally benign . They have properties that can be tailored for application under specific conditions .

Scientific Research Applications

Catalysis in Organic Synthesis

One of the known applications of 3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid is its role as a catalyst in condensation reactions, particularly in the condensation of β-hydroxycarboxylic acids with weak activity. This type of reaction is fundamental in organic synthesis, where building complex molecules often requires the formation of new carbon-carbon or carbon-oxygen bonds .

Research and Development

The compound is designated primarily for research and development purposes. It is not intended for medicinal, household, or other uses. This indicates its use in experimental procedures and scientific studies .

Sensing Applications

While not directly mentioned for 3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid, boronic acids, in general, have been reviewed for their interactions with cis-diols and sensing applications. They are used in sensor molecules to improve selectivity towards specific analytes .

Polymer Functionalization

Phenylboronic acid-functionalized polymers have been studied for their binding selectivity, which could suggest potential applications for 3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid in this field as well .

Safety And Hazards

“(3-(Diethylcarbamoyl)-5-fluorophenyl)boronic acid” can be harmful by inhalation, in contact with skin, and if swallowed . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

[3-(diethylcarbamoyl)-5-fluorophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BFNO3/c1-3-14(4-2)11(15)8-5-9(12(16)17)7-10(13)6-8/h5-7,16-17H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWFQDNPXVAYCOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)F)C(=O)N(CC)CC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00661216
Record name [3-(Diethylcarbamoyl)-5-fluorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00661216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(Diethylcarbamoyl)-5-fluorophenyl)boronic acid

CAS RN

871332-64-8
Record name [3-(Diethylcarbamoyl)-5-fluorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00661216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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